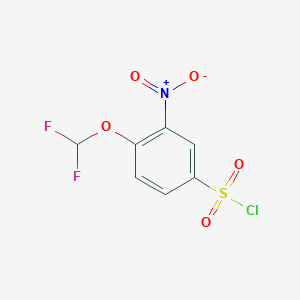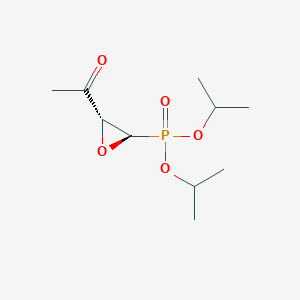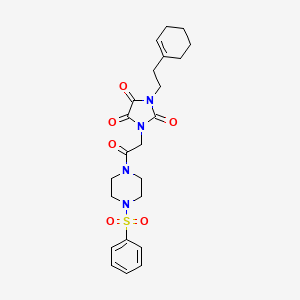
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride is an organic compound with the molecular formula C7H5ClF2NO4S It is a sulfonyl chloride derivative, characterized by the presence of a difluoromethoxy group and a nitro group on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride typically involves the following steps:
-
Nitration: : The starting material, 4-(Difluoromethoxy)benzenesulfonyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the meta position relative to the sulfonyl chloride group.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors for nitration and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
-
Oxidation: : Although less common, the difluoromethoxy group can undergo oxidation under specific conditions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Catalytic hydrogenation or the use of metal hydrides like sodium borohydride in solvents such as ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride has several applications in scientific research:
-
Organic Synthesis: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Material Science: : Utilized in the synthesis of functional materials, such as polymers and advanced coatings, due to its reactive sulfonyl chloride group.
-
Biological Studies: : Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Nitrobenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
4-(Methoxy)benzenesulfonyl chloride: Contains a methoxy group, which is less electron-withdrawing compared to the difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride is unique due to the presence of both the difluoromethoxy and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. The electron-withdrawing nature of these groups makes the compound highly electrophilic, facilitating various nucleophilic substitution reactions.
This compound’s unique combination of functional groups and reactivity makes it a valuable tool in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C7H4ClF2NO5S |
|---|---|
Molekulargewicht |
287.63 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO5S/c8-17(14,15)4-1-2-6(16-7(9)10)5(3-4)11(12)13/h1-3,7H |
InChI-Schlüssel |
QWNQFXIUAPJBHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)


![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
